N-Methyl-4-piperidyl cyclopentylphenylglycolate is a chemical compound that belongs to the class of glycolate esters derived from heterocyclic amino alcohols. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a methyl group. The cyclopentylphenylglycolate moiety adds complexity to its structure, making it relevant in various scientific applications.
The synthesis of N-Methyl-4-piperidyl cyclopentylphenylglycolate typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and careful monitoring of reaction times to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification purposes.
The molecular formula for N-Methyl-4-piperidyl cyclopentylphenylglycolate is , with a molecular weight of approximately 317.42 g/mol. The structure features:
The structural representation can be expressed in various notations:
N-Methyl-4-piperidyl cyclopentylphenylglycolate can undergo several chemical reactions typical for esters, including:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals or organic synthesis. The reaction conditions (temperature, solvent, catalysts) significantly influence the yield and selectivity of these transformations.
The mechanism of action for N-Methyl-4-piperidyl cyclopentylphenylglycolate primarily relates to its role as an antimuscarinic agent. It interacts with muscarinic receptors in the body, inhibiting their activity. This inhibition can lead to various physiological effects such as reduced smooth muscle contraction and decreased glandular secretion.
Studies have shown that compounds similar to N-Methyl-4-piperidyl cyclopentylphenylglycolate exhibit significant binding affinity for muscarinic receptors, which is essential for their therapeutic effects in conditions like bladder dysfunction .
These properties are instrumental in determining how the compound behaves in different environments and its suitability for various applications.
N-Methyl-4-piperidyl cyclopentylphenylglycolate has several scientific uses:
N-Methyl-4-piperidyl cyclopentylphenylglycolate (EA 3443) represents a structurally significant anticholinergic compound developed during mid-20th century military pharmacology research. As a potent glycolic acid ester derivative, it exemplifies systematic efforts to optimize the anticholinergic pharmacophore for rapid and profound incapacitating effects. Classified under the Tox Num B002 in the National Research Council's master inventory of anticholinergic chemicals, this compound shares structural kinship with classical antimuscarinics like atropine (B005) and scopolamine (B004), yet exhibits tailored molecular features enhancing central nervous system penetration and receptor affinity [1]. Its development occurred within a broader chemical arms initiative exploring non-lethal incapacitants that could temporarily disable combatants without causing permanent injury—a strategic objective during the Cold War era. The compound's specific structural configuration, featuring the cyclopentylphenylglycolate moiety esterified to a quaternized piperidine ring, positions it as a pivotal molecule for understanding structure-activity relationships within this specialized chemical class.
N-Methyl-4-piperidyl cyclopentylphenylglycolate emerged from systematic anticholinergic research programs conducted by U.S. military laboratories during the 1950s-1970s. Documented in the National Research Council's comprehensive inventory under the unambiguous designation EA 3443 (Edgewood Arsenal 3443), it received the standardized Tox Num identifier B002 for research tracking and classification purposes [1]. This alphanumeric system organized anticholinergics by structural and pharmacological properties, placing EA 3443 within the glycolic acid ester subgroup alongside other militarily significant compounds including the psychotomimetic agent 3-Quinuclidinyl benzilate (BZ, designated B001). Its discovery timeline coincides with extensive structure-activity relationship (SAR) studies focused on modifying tropane and piperidine scaffolds to enhance central anticholinergic effects. Researchers methodically explored substitutions on both the aromatic ring and amino alcohol components, with the cyclopentyl-phenyl combination demonstrating optimal receptor binding kinetics and physicochemical properties for CNS bioavailability among tested analogues [1]. The compound's development reflects the broader transition from plant-derived belladonna alkaloids (e.g., atropine, scopolamine) toward synthetic anticholinergics with tailored pharmacokinetic profiles for controlled incapacitation.
Chemically defined as C₁₉H₂₇NO₃ with a molecular weight of 317.423 g/mol, EA 3443 belongs to the α-hydroxy-α-arylacetic acid (glycolic acid) ester family [4]. Its IUPAC nomenclature, (1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate, precisely describes its core architecture: a phenyl group and cyclopentyl ring attached to a glycolate carbon bearing a hydroxyl group, esterified to the 4-position of an N-methylpiperidine ring [4]. This configuration exemplifies the prototypical glycolate ester anticholinergic pharmacophore, where:
Table 1: Structural Analogues of EA 3443 from Anticholinergic Master File [1]
Tox Num | Military Designation | Chemical Name | Core Structural Variation |
---|---|---|---|
B001 | BZ | 3-Quinuclidinyl benzilate | Quinuclidinyl ester, diphenylglycolate |
B002 | EA 3443 | N-Methyl-4-piperidyl cyclopentylphenylglycolate | Prototype: Cyclopentylphenyl-N-methylpiperidine |
B003 | EA 3580 | N-Methyl-4-piperidyl cyclobutylphenylglycolate | Cyclobutyl vs. cyclopentyl ring |
B006 | EA 3167 | 3-Quinuclidinyl phenylcyclopentylglycolate | Quinuclidinyl ester, phenylcyclopentyl |
B018 | EA 2092 | Benactyzine (2-Diethylaminoethyl diphenylglycolate) | Diethylaminoethyl ester, diphenylglycolate |
EA 3443 exhibits distinct SAR advantages over its structural analogues. Replacing the quinuclidine ring of BZ (B001) with an N-methylpiperidine enhances lipid solubility and CNS penetration compared to bulkier bicyclic amines. The cyclopentyl substitution on the glycolate alpha-carbon (contrasted with B003's smaller cyclobutyl group) optimizes steric hindrance at muscarinic receptors while maintaining metabolic stability superior to diphenyl analogues like benactyzine (B018) [1]. Its canonical SMILES representation (CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O) underscores the stereoelectronic features enabling potent anticholinergic activity—particularly the spatial orientation of the hydroxyl group hydrogen-bonding with asparagine residues in the receptor's orthosteric pocket [4].
Within U.S. military research, EA 3443 served as a strategic experimental compound under the Edgewood Arsenal chemical warfare program. While less publicly documented than BZ (B001), its designation EA 3443 confirms development within the same classified research streams exploring incapacitating agents [1] [4]. Its specific pharmacological profile—characterized by rapid onset and dose-dependent delirium—positioned it as a candidate for non-lethal chemical weapons systems designed to induce temporary confusion, disorientation, and inability to execute complex tasks. Research focused on:
Table 2: Key Physicochemical Properties of EA 3443 [4]
Property | Value | Research Significance |
---|---|---|
Molecular Formula | C₁₉H₂₇NO₃ | Defines metabolic pathways and detection methods |
Molecular Weight | 317.423 g/mol | Predicts volatility and aerosol behavior |
Boiling Point | 448.8°C at 760 mmHg | Indicates thermal stability for munitions deployment |
Flash Point | 225.2°C | Guides safe handling and storage protocols |
Density | 1.15 g/cm³ | Informs formulation with dispersant carriers |
H-Bond Donors | 1 | Predicts membrane permeability and blood-brain barrier penetration |
H-Bond Acceptors | 4 | Influences solubility and protein binding |
EA 3443 contributed to fundamental neuropharmacology by helping elucidate structure-activity relationships governing central versus peripheral anticholinergic effects. The compound's cyclopentyl modification reduced peripheral muscarinic side effects (e.g., tachycardia, ileus) relative to atropine, while enhancing amnestic and hallucinogenic central actions—findings that advanced receptor subtype theory years before M1-M5 subtype identification [1]. Its experimental applications extended beyond military contexts, serving as a pharmacological tool for:
The compound remains a reference standard for anticholinergic potency studies despite its primary role as a historical experimental agent, underscoring its enduring scientific significance [1] [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6